1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane
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Overview
Description
1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and a cinnamoyloxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane typically involves the following steps:
Formation of the Cinnamoyloxyimino Group: This can be achieved by reacting cinnamic acid with hydroxylamine to form cinnamohydroxamic acid, which is then esterified to form the cinnamoyloxyimino group.
Cyclohexane Ring Substitution: The cyclohexane ring is functionalized by introducing a tert-butyl group at the 1-position through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The cinnamoyloxyimino group is then coupled to the substituted cyclohexane ring using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cinnamoyloxyimino group to the corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the cyclohexane ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Chemistry: 1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and as a building block for designing new compounds with potential biological activity.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cinnamoyloxyimino group can form hydrogen bonds and other interactions with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Tert-butyl)-4-[(benzoyloxy)imino]cyclohexane
- 1-(Tert-butyl)-4-[(acetoxy)imino]cyclohexane
- 1-(Tert-butyl)-4-[(methoxy)imino]cyclohexane
Comparison: Compared to these similar compounds, 1-(tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane is unique due to the presence of the cinnamoyloxyimino group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
[(4-tert-butylcyclohexylidene)amino] (Z)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)16-10-12-17(13-11-16)20-22-18(21)14-9-15-7-5-4-6-8-15/h4-9,14,16H,10-13H2,1-3H3/b14-9-,20-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVFXKWOWLXXHX-FMVWKBIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NOC(=O)C=CC2=CC=CC=C2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1CCC(=NOC(=O)/C=C\C2=CC=CC=C2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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